molecular formula C8H15NO3 B3358354 1-(2-Hydroxypropyl)-L-proline CAS No. 791642-96-1

1-(2-Hydroxypropyl)-L-proline

Cat. No.: B3358354
CAS No.: 791642-96-1
M. Wt: 173.21 g/mol
InChI Key: IFGBELRACZZBOX-MLWJPKLSSA-N
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Description

1-(2-Hydroxypropyl)-L-proline is a derivative of the amino acid proline, where the proline ring is substituted with a 2-hydroxypropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxypropyl group introduces additional functionality, making it a versatile building block for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxypropyl)-L-proline can be synthesized through several methods. One common approach involves the reaction of L-proline with 2-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the proline ring, resulting in the formation of this compound.

Reaction Conditions:

    Reagents: L-proline, 2-chloropropanol, base (e.g., sodium hydroxide)

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Temperature: Room temperature to moderate heating (25-60°C)

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-L-proline undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketone derivatives

    Reduction: Hydroxypropyl derivatives

    Substitution: Various substituted proline derivatives

Scientific Research Applications

1-(2-Hydroxypropyl)-L-proline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: Studied for its potential role in protein engineering and peptide synthesis. The hydroxypropyl group can enhance the solubility and stability of peptides.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a drug delivery agent. The hydroxypropyl group can improve the pharmacokinetic properties of drugs.

    Industry: Used in the production of biodegradable polymers and materials. The compound’s functional groups allow for the creation of cross-linked polymer networks.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-L-proline depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the hydroxypropyl group is cleaved to release the active drug. In protein engineering, the hydroxypropyl group can interact with amino acid residues, enhancing the stability and solubility of proteins.

Molecular Targets and Pathways:

    Prodrug Activation: Enzymatic cleavage of the hydroxypropyl group to release the active drug.

    Protein Interaction: Hydrogen bonding and hydrophobic interactions with amino acid residues.

Comparison with Similar Compounds

1-(2-Hydroxypropyl)-L-proline can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)-L-proline: Similar structure but with a shorter hydroxyalkyl chain. It may have different solubility and reactivity properties.

    1-(2-Hydroxypropyl)-D-proline: The enantiomer of this compound. It may have different biological activity and interactions due to its chirality.

    1-(2-Hydroxypropyl)-L-alanine: Similar structure but with an alanine backbone instead of proline. It may have different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both the proline ring and the hydroxypropyl group, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2S)-1-(2-hydroxypropyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(10)5-9-4-2-3-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGBELRACZZBOX-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1CCC[C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655211
Record name 1-(2-Hydroxypropyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791642-96-1
Record name 1-(2-Hydroxypropyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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